4-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide
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Overview
Description
4-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and various functional groups such as butoxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with 4-butoxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-butoxy-N-{[2-(4-formylphenyl)-1,3-thiazol-4-yl]methyl}benzamide.
Reduction: Formation of 4-butoxy-N-{[2-(4-aminophenyl)-1,3-thiazol-4-yl]methyl}benzamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can disrupt normal cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-{[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide
- 4-butoxy-N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}benzamide
- 4-butoxy-N-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}benzamide
Uniqueness
4-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide is unique due to the presence of both butoxy and methoxy groups, which can influence its solubility, reactivity, and biological activity. The combination of these functional groups with the thiazole and benzamide moieties provides a versatile scaffold for further chemical modifications and applications .
Properties
Molecular Formula |
C22H24N2O3S |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-butoxy-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]benzamide |
InChI |
InChI=1S/C22H24N2O3S/c1-3-4-13-27-20-11-5-16(6-12-20)21(25)23-14-18-15-28-22(24-18)17-7-9-19(26-2)10-8-17/h5-12,15H,3-4,13-14H2,1-2H3,(H,23,25) |
InChI Key |
UYBVURMHHWNZPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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